molecular formula C16H18Cl2N2O3 B14158633 2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide

Cat. No.: B14158633
M. Wt: 357.2 g/mol
InChI Key: YVTZQTYIRSOZPH-ODLFYWEKSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide is a synthetic compound known for its applications in various fields, including agriculture and scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or phosphorus trichloride, which help in the activation of the carboxylic acid group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or carboxylated products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide has been extensively studied for its applications in:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a plant growth regulator and its effects on cellular processes in plants.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of herbicides and pesticides for agricultural use

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide involves its interaction with specific molecular targets within cells. In plants, it mimics natural auxins, leading to uncontrolled growth and eventual plant death. The compound binds to auxin receptors, triggering a cascade of signaling events that result in altered gene expression and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other similar compounds. Its ability to undergo various chemical transformations also makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C16H18Cl2N2O3

Molecular Weight

357.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]acetamide

InChI

InChI=1S/C16H18Cl2N2O3/c1-16(2)7-11(6-12(21)8-16)19-20-15(22)9-23-14-4-3-10(17)5-13(14)18/h3-5H,6-9H2,1-2H3,(H,20,22)/b19-11-

InChI Key

YVTZQTYIRSOZPH-ODLFYWEKSA-N

Isomeric SMILES

CC1(C/C(=N\NC(=O)COC2=C(C=C(C=C2)Cl)Cl)/CC(=O)C1)C

Canonical SMILES

CC1(CC(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC(=O)C1)C

solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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